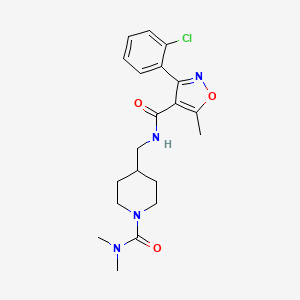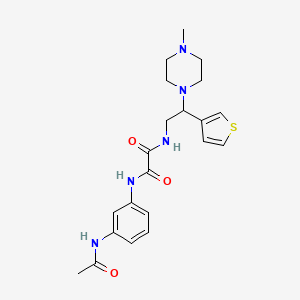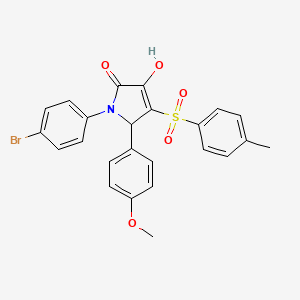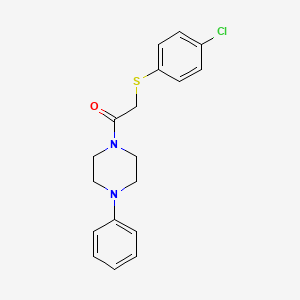
3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H25ClN4O3 and its molecular weight is 404.9. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions with Cannabinoid Receptors
The compound and its analogs, such as SR141716 (Rimonabant), have been extensively studied for their interaction with CB1 cannabinoid receptors. These studies reveal that SR141716 and its analogs are potent and selective antagonists of the CB1 receptor. Their molecular interaction involves distinct conformational changes and binding modes that contribute to their antagonist activity. This interaction has been characterized through various techniques, including conformational analysis, competitive displacement assays, and 3D-quantitative structure-activity relationship (3D-QSAR) models, suggesting that the structural features of these compounds are crucial for their binding affinity and selectivity towards the CB1 receptor (Shim et al., 2002).
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of these compounds, including tritiation and iodination, provides insights into their chemical properties and potential modifications for enhanced receptor affinity or specificity. The synthesis of SR141716 involves condensation reactions, base-promoted isomerization, and cyclization processes. This has paved the way for the development of radiolabeled compounds for receptor binding studies and the exploration of their pharmacokinetic properties (Seltzman et al., 2002).
Structure-Activity Relationships
The exploration of structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists emphasizes the importance of specific substituents and functional groups for their activity. Modifications to the pyrazole core and the phenyl rings attached to it significantly affect the potency and selectivity of these compounds as CB1 receptor antagonists. This research aids in the design of more selective and potent ligands for cannabinoid receptors, potentially leading to new therapeutic agents (Lan et al., 1999).
Potential Pharmacological Applications
Beyond their interaction with cannabinoid receptors, the pharmacological applications of these compounds are being explored in various areas, including their potential as imaging agents in brain research and their effects on lipid peroxidation and antioxidant defense systems in vivo. For example, iodine-123 labeled AM251 has been studied for its binding to mouse brain cannabinoid CB1 receptors in vivo, demonstrating its potential as a SPECT radioligand for brain imaging studies (Gatley et al., 1996).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-13-17(18(23-28-13)15-6-4-5-7-16(15)21)19(26)22-12-14-8-10-25(11-9-14)20(27)24(2)3/h4-7,14H,8-12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQRNACRUPMBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2548416.png)
![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)

![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)